molecular formula C6H7BrS B149277 2-(2-Bromoethyl)thiophene CAS No. 26478-16-0

2-(2-Bromoethyl)thiophene

Cat. No. B149277
CAS RN: 26478-16-0
M. Wt: 191.09 g/mol
InChI Key: JSELWWIIPRBECO-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)thiophene is a brominated thiophene derivative, which is a sulfur heterocycle that has gained significant attention due to its utility in various chemical syntheses and applications in materials science. The presence of the bromoethyl group on the thiophene ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of thiophene derivatives, including those similar to 2-(2-Bromoethyl)thiophene, has been explored through various methods. For instance, a copper-catalyzed thiolation annulation reaction has been developed to prepare 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes and sodium sulfide . Additionally, an intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) has been reported to yield 2-bromobenzofurans(thiophenes) using trace amounts of copper . Another method involves a one-pot synthesis from bromoenynes and o-alkynylbromobenzenes, which includes a Pd-catalyzed C-S bond formation followed by heterocyclization .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the molecular structure of a 1,3,2-diazaborolyl-functionalized thiophene was determined by X-ray diffraction, showcasing the intricate arrangement of atoms and bonds within these molecules .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, which are essential for their utility in organic synthesis. The Suzuki and Negishi cross-coupling reactions are notable examples, where 2-Bromo-2'-phenyl-5,5'-thiophene was synthesized by cross-coupling phenylboric acid and 2,2'-dibromo-5,5'-bithiophene . These reactions are pivotal for creating carbon-carbon bonds and expanding the thiophene core into more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives like 2-(2-Bromoethyl)thiophene are influenced by their molecular structure. For instance, the electrochemical properties of thiophene derivatives have been studied, revealing insights into their redox behavior, which is crucial for applications in electronic materials . Vibrational spectroscopy and DFT simulations have also been employed to understand the vibrational frequencies and geometric parameters of these compounds, providing a deeper understanding of their stability and reactivity .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Angiotensin II Antagonist : A synthesis pathway for 2-ethyl-3-bromoethyl-5-chlorobenzo[b]thiophene, which is used in the production of the angiotensin II antagonist SK&F 106686, has been developed (Pridgen et al., 1998).

Medicinal Chemistry

  • Thiophene in Medicinal Chemistry : Thiophene derivatives, including those related to 2-(2-Bromoethyl)thiophene, have wide-ranging therapeutic properties in medicinal chemistry, such as anti-inflammatory, anti-psychotic, and anti-cancer activities (Shah & Verma, 2018).

Chemical Reactions and Synthesis Techniques

  • Copper-Catalyzed Thiolation Annulation : The copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide includes reactions with 2-bromoethylthiophene derivatives (Sun et al., 2011).
  • Microwave-Assisted Synthesis of Thiophene Oligomers : A solvent-free, microwave-assisted methodology for the synthesis of thiophene oligomers involves reactions with 2-bromoethylthiophene (Melucci et al., 2002).

Material Science Applications

  • Thiophene-Based Materials : Thiophene-based materials, potentially including 2-(2-Bromoethyl)thiophene derivatives, have applications in electronic and optoelectronic devices, and for the detection of biopolymers (Barbarella et al., 2005).

Photodebromination Studies

  • Photodebromination of Bromothiophenes : Studies involving the UV irradiation of bromothiophenes, like 2-bromothiophene, indicate a potential mechanism involving a π-complex formation with thienyl radicals (Jeffries & Párkányi, 1976).

Photovoltaic Applications

  • Regioselective Synthesis for Photovoltaic Cells : The regioselective deprotonation of 3-substituted thiophenes, potentially including 2-(2-Bromoethyl)thiophene derivatives, is used in the synthesis of organic dye molecules for photovoltaic cells (Tanaka et al., 2011).

Environmental Applications

  • Environmental-Friendly Synthesis : The synthesis of thiophene derivatives, like 2-thiophenecarboxylic acid, from bromothiophenes demonstrates an environmentally friendly approach (Hai, 2007).

Safety And Hazards

“2-(2-Bromoethyl)thiophene” is classified as a dangerous substance. It has hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding contamination with oxidizing agents as ignition may result .

Future Directions

Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-(2-bromoethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSELWWIIPRBECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340626
Record name 2-(2-Bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)thiophene

CAS RN

26478-16-0
Record name 2-(2-Bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethyl)thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
YL Gol'dfarb, MB Ibragimova, OA Kalinovskii - Bulletin of the Academy of …, 1962 - Springer
The synthesis of (ethylthio) (2-nitrovinyl)thiophenes is described. By the action of lithium aluminum hydride on these compounds some (ethylthio)thiopheneethylamines were prepared. 2…
Number of citations: 3 link.springer.com
HJ Liu, DDP Tran - Tetrahedron letters, 1997 - Elsevier
The cross conjugated β-keto ester system was found to be an excellent promoter for polyene cyclization involving a thiophene ring to facilitate the synthesis of polycyclic thiophene-…
Number of citations: 4 www.sciencedirect.com
M Baier, R Gleiter, F Rominger - 2006 - Wiley Online Library
The flexible tripodands 7–9 and 15 with phenyl and thiophenyl rings as “legs” and nitrogen as bridgehead atoms have been synthesized by three‐component condensation reactions of …
SP Swain, KN Kumar, M Mhate, H Panchami… - Molecular …, 2022 - Elsevier
Copper (II) bromide catalyzed one pot α-bromination and followed by amination of a benzylic ester is reported. The α-bromination of ester by copper (II) bromide generates copper (I) …
Number of citations: 5 www.sciencedirect.com
LV Kudzma, SA Severnak, MJ Benvenga… - Journal of Medicinal …, 1989 - ACS Publications
The incorporationof the 4-phenylpiperidine pharmacophore found in morphine into 4-anilidopiperidines related to fentanyl (1) led to a novel class of potent opioid analgesic and …
Number of citations: 45 pubs.acs.org
O Nordin, BV Nguyen, C Vörde… - Journal of the …, 2000 - pubs.rsc.org
The enantioselectivities of lipases from Pseudomonas cepacia (PFL, Amano PS, etc.) towards a series of primary 2-methyl-substituted alcohols using vinyl acetate as the acyl donor in …
Number of citations: 48 pubs.rsc.org
IC Hofmann, J Hutchison, JN Robson, MI Chicarelli… - Organic …, 1992 - Elsevier
Reduction of a sulphur-rich asphaltene from a crude oil (Rozel Point) with lithium in ethylamine (Li/EtNH 2 ) affords an alkane fraction similar to that obtained from desulphurisation with …
Number of citations: 95 www.sciencedirect.com
J Meiers, E Zahorska, T Röhrig, D Hauck… - Journal of medicinal …, 2020 - ACS Publications
Chronic infections by Pseudomonas aeruginosa are characterized by biofilm formation, which effectively enhances resistance toward antibiotics. Biofilm-specific antibiotic delivery could …
Number of citations: 30 pubs.acs.org
WF Lau, BM Pettitt - Journal of medicinal chemistry, 1989 - ACS Publications
A new method for evaluating the free energy of various physical interactions, such as hydrogen-bond, electrostatic, or van der Waals interactions, is presented. Rather than destroying or …
Number of citations: 14 pubs.acs.org
H Liu, J Wang, B Zhong - Collection of Czechoslovak chemical …, 2005 - cccc.uochb.cas.cz
17-Allyl-4,5-anhydro-7α-[(R)-1-hydroxy-1-methyl-3-(2-thienyl)propyl]-6-methoxy-6,14-ethanomorphinan-3,4,5-triol (thienorphine 6) was synthesized and structurally characterized by …
Number of citations: 3 cccc.uochb.cas.cz

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